4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate
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Overview
Description
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.
Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Alkyne Introduction: The resulting compound is further reacted with a bromoalkyne to introduce the but-2-ynyl group.
Esterification: Finally, the compound is esterified with 4-nitrobenzoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol share structural similarities and exhibit similar biological activities.
Pyridine Derivatives: Compounds like 2-(pyridin-4-yl)-1,3,4-oxadiazole have comparable properties and applications.
Uniqueness
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
5743-20-4 |
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Molecular Formula |
C18H12N4O5S |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate |
InChI |
InChI=1S/C18H12N4O5S/c23-17(14-3-5-15(6-4-14)22(24)25)26-11-1-2-12-28-18-21-20-16(27-18)13-7-9-19-10-8-13/h3-10H,11-12H2 |
InChI Key |
YSLSNZUQZUCKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC#CCSC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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